R(-) vs. S(+) Enantiomer Binding Affinity
In a direct radioligand competition binding assay using [125I]-iodocyanopindolol ([125I]-CYP) on wild-type β-adrenoceptors, the R(-) enantiomer of isoproterenol exhibited a binding affinity (Ki) of 280 ± 76 nM. The S(+) enantiomer, under identical experimental conditions, displayed a Ki of 10,600 ± 2,390 nM, representing a 38-fold reduction in affinity [1]. In a separate study using β2-adrenoceptors from rat pituitary gland, the potency ratio of R(-) to S(+) was found to be 70- to 400-fold, further substantiating the profound stereochemical dependency of receptor engagement [2].
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | 280 ± 76 nM (wild-type) |
| Comparator Or Baseline | S(+)-Isoproterenol: 10,600 ± 2,390 nM (wild-type) |
| Quantified Difference | 37.9-fold lower affinity for S(+) enantiomer |
| Conditions | Wild-type β-adrenoceptors, [125I]-CYP competition binding, 100 μM GTP, 37°C |
Why This Matters
This extreme stereoselectivity confirms that using racemic isoproterenol introduces a 50% diluent of an essentially inactive stereoisomer, requiring twice the molar amount to achieve the same effective concentration of the active R(-) form and potentially skewing results in assays with limited receptor reserve.
- [1] Kuszak AJ, Pitchiaya S, Anand JP, Mosberg HI, Walter NG, Sunahara RK. Affinity of isoproterenol enantiomers for wild-type and mutant β-adrenoceptors. Mol Pharmacol. 2009;75(4):926-34. View Source
- [2] Meunier H, et al. Specificity of the beta 2-adrenergic receptor stimulating cyclic AMP accumulation in the intermediate lobe of rat pituitary gland. Eur J Pharmacol. 1982;81(3):411-20. View Source
